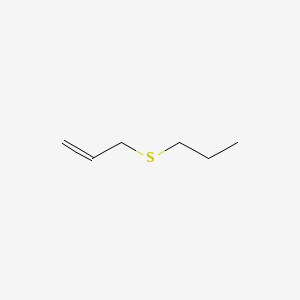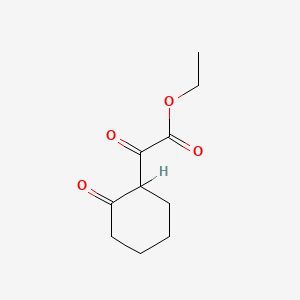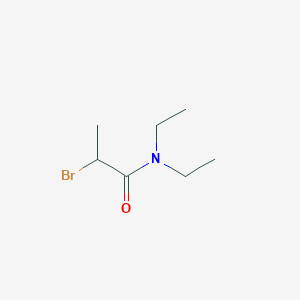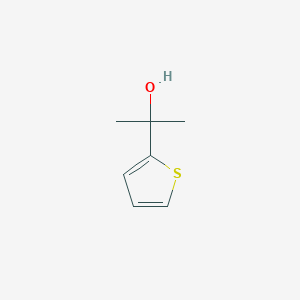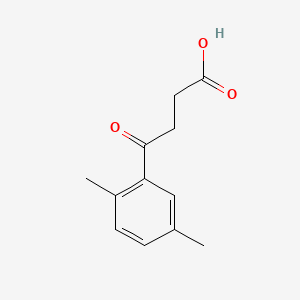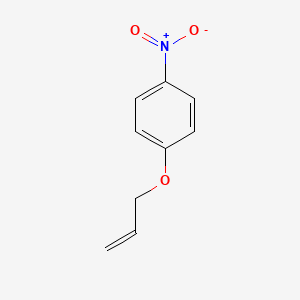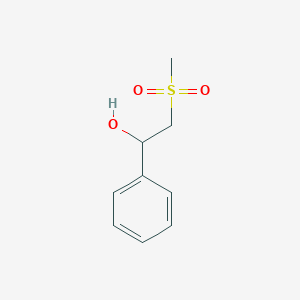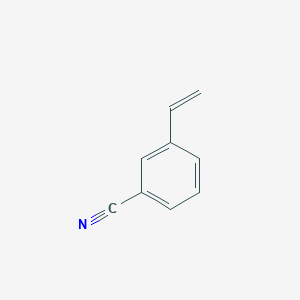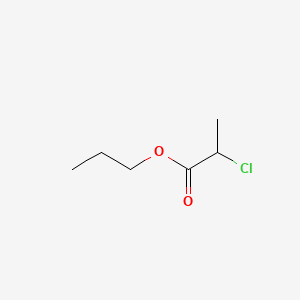
Propyl 2-chloropropanoate
Overview
Description
Propyl 2-chloropropanoate, also known as 2-chloropropionic acid propyl ester, is an organochlorine compound with the molecular formula C4H7ClO2. It is a colorless liquid with a strong, unpleasant odor. It is used as an intermediate in the production of pharmaceuticals, pesticides, and other chemicals. It is also used as an insect repellent and in the manufacture of plastics.
Scientific Research Applications
Chlorination Processes
Propyl 2-chloropropanoate, a derivative of propanoic acid, has been studied for its role in chlorination processes. Mäki-Arvela et al. (1995) investigated the chlorination kinetics of propanoic acid using chlorosulfonic acid as a catalyst, producing 2-chloropropanoic acid as a major product. This research provided insights into the autocatalytic kinetics involved in the chlorination process (Mäki-Arvela, Salmi, & Paatero, 1995).
Reactivity Studies
K. Hori et al. (2000) conducted a theoretical study on the reactivity of phenyl cation with a propyl group at the ortho-position, exploring photosolvolysis reactions and intermediates formed during the process. Their findings contribute to the understanding of reaction mechanisms involving propyl groups, including this compound (Hori, Sonoda, Harada, & Yamazaki-Nishida, 2000).
Synthesis of Novel Compounds
In 2013, Wei Deng-che reported the synthesis of phenyl 3-chloropropanoate by acylation reaction using phenol and 3-chloropropanoyl chloride. This study highlights the utility of chloropropanoates in synthesizing compounds with potential biological activity (Wei Deng-che, 2013).
Analysis of Food Packaging
S. Mezouari et al. (2015) developed an improved method for determining chloropropanols in paper-type food packaging. This study is significant for understanding how compounds like this compound can be analyzed and monitored in food-grade materials (Mezouari, Liu, Pace, & Hartman, 2015).
Mechanism of Action
Pharmacokinetics
Keep in mind that this information is based on general principles and extrapolation from related compoundsIf you have any additional questions or need further clarification, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
Propyl 2-chloropropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the cleavage of the ester bond, producing propanol and 2-chloropropanoic acid. Additionally, this compound may interact with other biomolecules, such as transport proteins, affecting their binding and transport properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, it can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing downstream signaling events .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic flux and alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause dose-dependent changes in physiological parameters, such as liver enzyme levels and histopathological alterations. It is important to determine the threshold dose at which this compound exhibits toxic effects to ensure safe usage in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce propanol and 2-chloropropanoic acid. These metabolites can further participate in metabolic reactions, contributing to the overall metabolic flux. Additionally, this compound may interact with cofactors or other enzymes involved in metabolic pathways, influencing their activity and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues depends on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. The subcellular localization of this compound is crucial for understanding its biochemical effects and mechanisms of action .
properties
IUPAC Name |
propyl 2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQGLUGZORASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935558 | |
| Record name | Propyl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1569-03-5 | |
| Record name | Propyl 2-chloropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




